Methyl 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate

Description

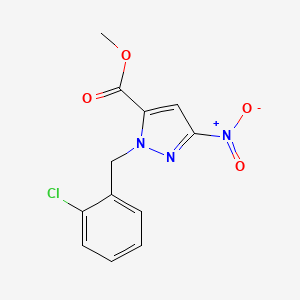

Methyl 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is a pyrazole derivative featuring a 2-chlorobenzyl group at the N1 position, a nitro (-NO₂) substituent at C3, and a methyl ester (-COOCH₃) at C4. Pyrazole-based compounds are of significant interest in medicinal and agrochemical research due to their versatile bioactivity and structural tunability.

Properties

Molecular Formula |

C12H10ClN3O4 |

|---|---|

Molecular Weight |

295.68 g/mol |

IUPAC Name |

methyl 2-[(2-chlorophenyl)methyl]-5-nitropyrazole-3-carboxylate |

InChI |

InChI=1S/C12H10ClN3O4/c1-20-12(17)10-6-11(16(18)19)14-15(10)7-8-4-2-3-5-9(8)13/h2-6H,7H2,1H3 |

InChI Key |

FJXIEFSJLOUMKZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NN1CC2=CC=CC=C2Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Reagents and Conditions:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

- The exact mechanism of action for this compound depends on its specific application.

- If used as a drug candidate, it would interact with specific molecular targets (e.g., enzymes, receptors) and modulate biological pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects at N1

- Target Compound : The 2-chlorobenzyl group at N1 introduces ortho-substitution, causing steric hindrance that may restrict rotational freedom or binding to biological targets. The chlorine atom’s electron-withdrawing nature could stabilize the pyrazole ring electronically .

- This compound’s discontinued commercial status may indicate challenges in synthesis or stability .

- 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid : The 2-methoxyphenyl group combines steric effects (ortho-methoxy) with electron donation, which may enhance resonance stabilization but reduce metabolic stability compared to halogenated analogs .

Functional Group Variations at C3 and C5

- Nitro (-NO₂) vs. CF₃, however, enhances lipophilicity, which could improve membrane permeability in biological systems .

- Methyl Ester (-COOCH₃) vs. Carboxylic Acid (-COOH) : The methyl ester in the target compound and offers greater lipophilicity than the carboxylic acid in , which may influence bioavailability. The ester group is also less acidic and more hydrolytically stable under physiological conditions .

Steric and Electronic Implications

- The ortho-chloro substituent in the target compound likely reduces conformational flexibility compared to para-substituted analogs like . This steric effect could hinder interactions with enzyme active sites or crystal packing in solid-state applications.

- The sulfanyl group in introduces sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination), absent in the nitro- or methyl-substituted compounds .

Biological Activity

Methyl 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C12H10ClN3O4

- Molecular Weight : 287.68 g/mol

Its structure includes a pyrazole ring, a nitro group, and a chlorobenzyl substituent, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, showing promising results.

- Cell Lines Tested :

- MCF7 (breast cancer)

- NCI-H460 (lung cancer)

- SF-268 (central nervous system cancer)

The compound exhibited significant cytotoxic effects with an IC50 value of approximately 12.50 µM against NCI-H460 cells, indicating its potential as a therapeutic agent in cancer treatment .

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation. The presence of the nitro group is believed to play a critical role in enhancing its cytotoxicity by generating reactive nitrogen species that can damage cellular components.

Comparative Biological Activity

A comparative analysis of similar pyrazole compounds reveals the following data:

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | NCI-H460 | 12.50 | Apoptosis induction |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26.00 | Cell cycle arrest |

| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | MCF7 | 0.46 | Autophagy induction |

This table illustrates that while this compound demonstrates notable activity, other derivatives may exhibit even greater potency against specific cancer types .

Study on Antiproliferative Effects

In a study conducted by Bouabdallah et al., various pyrazole derivatives were synthesized and screened for antiproliferative activity. This compound was included in this screening, where it showed moderate activity against the tested cell lines compared to other more potent derivatives .

Mechanistic Insights

Further mechanistic studies revealed that the compound's cytotoxic effects are mediated through the activation of caspase pathways, leading to programmed cell death in cancer cells. This finding supports its potential use as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.